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Compound of Interest

Compound Name: ALK-IN-13

Cat. No.: B8757180 Get Quote

Disclaimer: Information for a compound specifically named "ALK-IN-13" was not found in the

public domain. The following technical guide details the target profile of a representative potent

and selective next-generation ALK inhibitor, PF-06463922, as a proxy to fulfill the user's

request for an in-depth analysis of a novel ALK inhibitor.

Introduction to ALK and its Role in Oncology
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the

development and function of the nervous system.[1][2] Chromosomal rearrangements,

mutations, and amplifications of the ALK gene can lead to the formation of oncogenic fusion

proteins or constitutively active receptors, driving the development of various cancers, including

non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and

neuroblastoma.[2][3][4] The aberrant ALK activity promotes uncontrolled cell proliferation and

survival through the activation of downstream signaling pathways such as the RAS/MAPK,

PI3K/AKT, and JAK/STAT pathways. Consequently, ALK has emerged as a key therapeutic

target in oncology.

Target Profile of PF-06463922: A Potent and
Selective ALK/ROS1 Inhibitor
PF-06463922 is a novel, orally available, and CNS-penetrant small-molecule inhibitor designed

to target ALK and ROS1 kinases. It functions as an ATP-competitive inhibitor, effectively

blocking the kinase activity of its target proteins.
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Primary Targets and Potency
The primary targets of PF-06463922 are ALK and ROS1. It exhibits exquisite potency against

these kinases in biochemical assays.

Table 1: Biochemical Potency of PF-06463922 against Primary Targets

Target Parameter Value (nM)

ROS1 Ki <0.025

ALK Ki <0.07

Note: Data extracted from a study on PF-06463922.

Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window, minimizing

off-target effects. The kinase selectivity of PF-06463922 was assessed against a broad panel

of kinases.

In a screening of 206 recombinant kinases, only 13 tyrosine kinases in addition to ROS1 and

ALK showed greater than 75% inhibition when treated with 1 µM of PF-06463922. Subsequent

competition binding assays to determine IC50 values for these kinases demonstrated that PF-

06463922 is most potent against ROS1 and ALK, with selectivity ratios exceeding 100-fold for

ROS1 over the other 204 kinases tested. Notably, unlike the first-generation ALK inhibitor

crizotinib, PF-06463922 does not exhibit substantial activity against the MET kinase.

Table 2: Kinase Selectivity of PF-06463922
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Kinase Inhibition at 1 µM IC50 (nM)
Selectivity Ratio
(vs. ROS1)

ROS1 >75% <0.025 (Ki) -

ALK >75% <0.07 (Ki)
~3-fold less potent

than ROS1

Other 13 Tyrosine

Kinases
>75% Data not specified >100-fold

MET
Not substantially

active
Data not specified High

Other 191 Kinases <75% Data not specified >100-fold

Note: This table summarizes the selectivity profile as described in the cited literature. Specific

IC50 values for the 13 other inhibited kinases were not provided in the initial search results.

Experimental Protocols
Biochemical Enzyme Assays
Objective: To determine the inhibition constant (Ki) of PF-06463922 against recombinant

human ROS1 and ALK.

Methodology:

Principle: ATP-competitive inhibition assay.

Enzyme: Recombinant human ROS1 or ALK kinase domain.

Inhibitor: PF-06463922 at varying concentrations.

Substrate: A suitable peptide or protein substrate for the kinase.

Detection: The assay measures the rate of substrate phosphorylation, typically through

methods like radioactivity (e.g., 33P-ATP), fluorescence, or luminescence.
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Data Analysis: Ki values are calculated by fitting the data to appropriate enzyme kinetic

models, such as the Morrison equation for tight-binding inhibitors.

Kinase Selectivity Screening (SelectScreen)
Objective: To profile the selectivity of PF-06463922 against a large panel of kinases.

Methodology:

Platform: In vitro SelectScreen assays (Invitrogen).

Principle: Competition binding assay or enzymatic activity assay.

Procedure: PF-06463922 is tested at a fixed concentration (e.g., 1 µM) against a panel of

recombinant kinases (e.g., 206 kinases).

Data Output: The percentage of inhibition for each kinase is determined.

Follow-up: For kinases showing significant inhibition (e.g., >75%), dose-response curves are

generated by testing a range of inhibitor concentrations to determine the IC50 values.

Visualizations
ALK Signaling Pathway
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Caption: Simplified ALK signaling pathway and point of inhibition.
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Experimental Workflow for Kinase Inhibitor Profiling
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Caption: Workflow for determining the target profile of a kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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